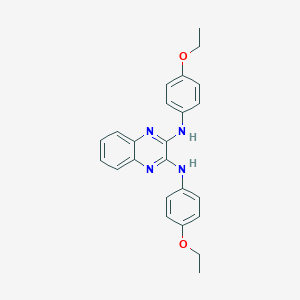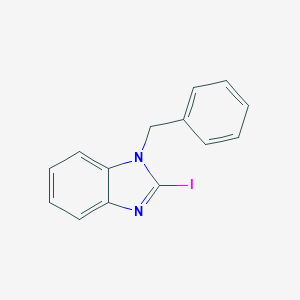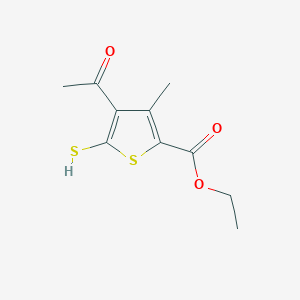![molecular formula C21H21ClN2O2 B275815 N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275815.png)
N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine, also known as BMT-047, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound is a selective antagonist of the 5-HT2B receptor, which is involved in various physiological processes, including the regulation of blood pressure, heart rate, and vascular tone.
Mecanismo De Acción
N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine is a selective antagonist of the 5-HT2B receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the cardiovascular system, central nervous system, and gastrointestinal tract. By blocking the activation of the 5-HT2B receptor, N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine can modulate various physiological processes, including vasodilation, platelet aggregation, and smooth muscle contraction.
Biochemical and Physiological Effects
N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle contraction. These effects are mediated by the blockade of the 5-HT2B receptor, which is involved in the regulation of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine is its selectivity for the 5-HT2B receptor, which allows for the specific modulation of this receptor without affecting other receptors. This selectivity may be useful in the development of more targeted therapies for various diseases. However, one limitation of N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine is its relatively low potency, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine, including the development of more potent analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine in combination with other drugs may enhance its therapeutic potential and allow for more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine involves several steps, including the reaction of 3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzaldehyde with benzylamine in the presence of a catalyst. The resulting product is then purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been studied for its potential therapeutic applications in various fields of medicine, including cardiology, neurology, and oncology. In cardiology, N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been shown to have a vasodilatory effect on the pulmonary artery, which may be useful in the treatment of pulmonary hypertension. In neurology, N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In oncology, N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Propiedades
Nombre del producto |
N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine |
|---|---|
Fórmula molecular |
C21H21ClN2O2 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H21ClN2O2/c1-25-20-11-18(14-24-12-16-6-3-2-4-7-16)10-19(22)21(20)26-15-17-8-5-9-23-13-17/h2-11,13,24H,12,14-15H2,1H3 |
Clave InChI |
ZBULQXWROPMJGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Cl)OCC3=CN=CC=C3 |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Cl)OCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)


![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)